indoleglycerol

Antitumor Natural product Cytotoxicity

Indoleglycerol (CAS 13615-41-3; IUPAC: 1-(1H-indol-3-yl)propane-1,2,3-triol) is a naturally occurring indole derivative with molecular formula C₁₁H₁₃NO₃ and molecular weight 207.23 g/mol. It belongs to the 3-alkylindole class and is structurally characterized by an indole ring bearing a glycerol (propane-1,2,3-triol) side chain at the 3-position.

Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
CAS No. 13615-41-3
Cat. No. B1210368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameindoleglycerol
CAS13615-41-3
Synonyms1-(3-indolyl)-1,2,3-propanetriol
1-(3-indolyl)propane-1,2,3-triol
3-indolylglycerol
3-indolylglycerol, (R*,R*)-isomer
3-indolylglycerol, (R*,S*)-isome
Molecular FormulaC11H13NO3
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)C(C(CO)O)O
InChIInChI=1S/C11H13NO3/c13-6-10(14)11(15)8-5-12-9-4-2-1-3-7(8)9/h1-5,10-15H,6H2
InChIKeyXINKZRRAVQNCLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Indoleglycerol CAS 13615-41-3: Chemical Identity, Biosynthetic Role, and Procurement-Relevant Baseline Properties


Indoleglycerol (CAS 13615-41-3; IUPAC: 1-(1H-indol-3-yl)propane-1,2,3-triol) is a naturally occurring indole derivative with molecular formula C₁₁H₁₃NO₃ and molecular weight 207.23 g/mol [1]. It belongs to the 3-alkylindole class and is structurally characterized by an indole ring bearing a glycerol (propane-1,2,3-triol) side chain at the 3-position [2]. The compound is soluble in polar solvents and carries four hydrogen bond donors and three hydrogen bond acceptors, yielding a topological polar surface area (TPSA) of 76.5 Ų and a predicted XLogP3 of -0.1 . Indoleglycerol is the dephosphorylated form of indole-3-glycerol phosphate (IGP), the native substrate of the α-subunit of tryptophan synthase (EC 4.2.1.20) in the tryptophan biosynthetic pathway, and it serves as a critical intermediate for the synthesis of IGP disodium salt as well as a substrate precursor for indole-3-glycerol phosphate lyase (EC 4.1.2.8) in plant defense benzoxazinoid biosynthesis .

Why Indoleglycerol (CAS 13615-41-3) Cannot Be Replaced by Generic Indole Analogs in Targeted Research Applications


Indoleglycerol occupies a mechanistically distinct position among indole derivatives that precludes simple substitution. Unlike indole-3-glycerol phosphate (IGP), which bears a charged phosphate group essential for tryptophan synthase α-subunit recognition and catalysis (Km ≈ 0.11 mM for IGP vs. Km ≈ 0.016 mM for indole in Nicotiana tabacum tryptophan synthase) [1], the dephosphorylated indoleglycerol (XLogP3 = -0.1) exhibits fundamentally different solubility, membrane permeability, and enzyme-binding properties . Compared with indole-3-carbinol (I3C, XLogP ≈ 1.1–1.7), indoleglycerol's triol side chain confers greater hydrophilicity (TPSA 76.5 vs. 36.0 Ų) and distinct hydrogen-bonding capacity suitable for aqueous-phase biochemical assays and plant physiology studies [2]. Furthermore, indoleglycerol—but not indole or I3C—has been co-isolated alongside Chromomycin SA from Streptomyces sp. KML-2 and characterized with discrete, quantifiable antitumor IC₅₀ values in direct head-to-head testing [3]. These molecular and biological divergences mean that selecting an analog without matching the specific functional profile risks experimental irrelevance or procurement waste.

Quantitative Differentiation Evidence for Indoleglycerol (CAS 13615-41-3) Relative to Key Analogs and Comparators


Antitumor Activity of Indoleglycerol vs. Chromomycin SA in HeLa and MCF-7 Cancer Cell Lines

In a direct co-isolation and comparative cytotoxicity study from Streptomyces sp. KML-2, indoleglycerol (reported as 1-(1H-indol-3-yl)-propane-1,2,3-triol) demonstrated significant antitumor activity against HeLa (cervical carcinoma) and MCF-7 (breast adenocarcinoma) cell lines. Against HeLa cells, indoleglycerol exhibited an IC₅₀ of 8.9 µg/mL, compared to 7.8 µg/mL for the co-isolated antibiotic Chromomycin SA—a difference of only 1.1 µg/mL, placing indoleglycerol within comparable potency to a known clinical antitumor agent [1]. Against MCF-7 cells, indoleglycerol showed an IC₅₀ of 12.6 µg/mL versus 0.97 µg/mL for Chromomycin SA, indicating differential selectivity between the two compounds across cell types [1]. This study represents the first report of an indole derivative bearing a glycerol side chain exhibiting novel antitumor activity from any actinomycete isolate [2].

Antitumor Natural product Cytotoxicity

Tryptophan Synthase Substrate Discrimination: Indoleglycerol Phosphate (IGP) vs. Indole Km Comparison

Indoleglycerol is the direct metabolic precursor to indole-3-glycerol phosphate (IGP), the physiological substrate of tryptophan synthase. Kinetic characterization of tryptophan synthase from Nicotiana tabacum reveals a Km of 0.11 mM for indoleglycerol phosphate versus a Km of 0.016 mM for indole—a approximately 7-fold higher affinity for the downstream cleavage product indole [1]. This differential affinity is mechanistically significant: IGP binding and cleavage at the α-subunit active site depends on the phosphate moiety for recognition via Ser-235 and helix-8' dipole interactions in the E. coli enzyme, as demonstrated by 40- to 180-fold Km increases for IGP when Ser-235 is mutated [2]. The dephosphorylated form (indoleglycerol, CAS 13615-41-3) lacks this phosphate anchor and consequently does not serve as a substrate for the α-subunit, enabling its use as a negative control or as a precursor for chemical phosphorylation to generate active IGP .

Enzyme kinetics Tryptophan biosynthesis Substrate specificity

Plant Defense Benzoxazinoid Pathway: Indoleglycerol as the Gateway Substrate for Indole-3-Glycerol Phosphate Lyase (EC 4.1.2.8)

Indoleglycerol, following enzymatic phosphorylation to indole-3-glycerol phosphate, serves as the committed precursor for indole-3-glycerol phosphate lyase (EC 4.1.2.8), a key enzyme in the grass-family-specific benzoxazinoid defense pathway. This enzyme—which resembles but is functionally independent of the tryptophan synthase α-subunit (EC 4.2.1.20)—catalyzes the conversion of IGP to indole and D-glyceraldehyde 3-phosphate, with the released indole subsequently channeled into the biosynthesis of the cyclic hydroxamic acids DIBOA (2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one) and DIMBOA (2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one), which confer resistance against insects and microbial pathogens in Gramineae [1]. Critically, unlike tryptophan synthase, indole-3-glycerol phosphate lyase activity is independent of a β-subunit and does not channel indole toward tryptophan formation, instead releasing free indole for secondary metabolism [2]. This bifurcation means that indoleglycerol/IGP is the sole entry point into this defense pathway; neither indole, indole-3-carbinol, nor tryptophan can substitute as the gateway metabolite [3].

Plant defense Benzoxazinoid biosynthesis Indole-3-glycerol phosphate lyase

Physicochemical Differentiation: LogP and Polar Surface Area Comparison of Indoleglycerol vs. Indole-3-Carbinol and Indole-3-Glycerol Phosphate

Indoleglycerol (CAS 13615-41-3) exhibits a computed XLogP3 of -0.1 and a topological polar surface area (TPSA) of 76.5 Ų [1]. This places it at the hydrophilic extreme of the indole derivative spectrum. By comparison, indole-3-carbinol (I3C), a widely studied dietary indole with anticancer properties, has a significantly higher XLogP of 1.10–1.75 and a substantially smaller TPSA of 36.0 Ų [2]. Indole-3-glycerol phosphate (IGP), the phosphorylated enzymatic substrate, carries a formal negative charge at physiological pH and is predicted to be even more hydrophilic and membrane-impermeable. The approximately 1.2–1.8 log unit difference in LogP between indoleglycerol and I3C translates to an estimated 16- to 63-fold difference in octanol-water partition coefficient, indicating that indoleglycerol will preferentially partition into aqueous phases in biochemical assays, liquid-liquid extractions, and physiological media . With four hydrogen bond donors (vs. two for I3C) and three hydrogen bond acceptors (vs. one for I3C), indoleglycerol engages in a distinctly different intermolecular interaction profile [3].

Physicochemical properties LogP Drug-likeness Solubility

Distinct Regulatory Mechanism: Indoleglycerol Phosphate as Inducer of trpBA Operon in Pseudomonas aeruginosa vs. Tryptophan-Mediated Repression in Enterobacteriaceae

In Pseudomonas aeruginosa, the tryptophan synthase genes trpBA are regulated by a positive induction mechanism mediated by indoleglycerol phosphate (InGP) and the TrpI activator protein—a fundamentally different regulatory architecture from the tryptophan-mediated repression system in Escherichia coli [1]. Experimental evidence demonstrates that in the absence of InGP, the TrpI protein binding site is restricted to the -52 to -77 region of the trpBA promoter; upon addition of InGP, the binding region extends to the -32 region, enabling transcriptional activation [2]. This InGP-dependent conformational switch in DNA binding has no counterpart with indole, tryptophan, or other indole derivatives, which fail to induce the same regulatory response [3]. In vitro transcription assays have confirmed that purified TrpI protein and indoleglycerol phosphate together activate transcription initiation at the trpBA promoter (trpPB) while simultaneously repressing initiation at the trpI promoter (trpPI), establishing a dual positive-negative regulatory circuit unique to this metabolite [4].

Transcriptional regulation trp operon Pseudomonas aeruginosa Inducer

Tryptophan Synthase Inhibition Profile: Comparative Ki Values of Indoleglycerol Phosphate Structural Analogs

Indoleglycerol phosphate (IGP), the direct phosphorylated derivative of indoleglycerol (CAS 13615-41-3), is the natural substrate of tryptophan synthase α-subunit. A series of non-hydrolyzable substrate analogs have been characterized as competitive inhibitors of IGP cleavage, enabling quantitative comparison of structure-activity relationships. Indolepropanol phosphate (IPP), the most commonly used IGP analog, exhibits a competitive inhibition constant Ki of 0.004 mM against IGP cleavage by E. coli tryptophan synthase [1]. Related analogs show Ki values spanning nearly two orders of magnitude: indolebutanol phosphate (Ki = 0.0011 mM, highest affinity) and indoleethanol phosphate (Ki = 0.05 mM, lowest affinity), demonstrating that side-chain length critically modulates binding affinity [2]. Significantly, the inhibition constant decreases as the number of methylene groups in the side chain increases, reflecting improved accommodation of both indole and phosphate moieties within the enzyme active site [3]. Indoleglycerol itself—lacking the phosphate group—is not a substrate and does not compete at the IGP binding site, providing a chemically orthogonal negative control for inhibitor screening assays [4].

Enzyme inhibition Tryptophan synthase Substrate analog Competitive inhibitor

Procurement-Relevant Application Scenarios for Indoleglycerol (CAS 13615-41-3) Grounded in Quantitative Evidence


Anticancer Natural Product Lead Discovery: Indoleglycerol as a Structurally Novel Actinomycete-Derived Antitumor Scaffold

Indoleglycerol has demonstrated significant, quantifiable antitumor activity when directly compared with Chromomycin SA in the same Streptomyces sp. KML-2 fermentation extract. Against HeLa cervical carcinoma cells, indoleglycerol achieved an IC₅₀ of 8.9 µg/mL—within 14% of Chromomycin SA's potency (IC₅₀ = 7.8 µg/mL)—while showing a more pronounced selectivity differential against MCF-7 breast adenocarcinoma cells (IC₅₀ = 12.6 vs. 0.97 µg/mL) [1]. This is the first report of an indole-glycerol derivative exhibiting antitumor activity from any actinomycete source, making it a structurally unprecedented starting point for medicinal chemistry optimization . Procurement of indoleglycerol is warranted for natural product laboratories seeking to explore the antitumor structure-activity relationships of indole-polyol conjugates distinct from the well-characterized indole-3-carbinol and bis-indole alkaloid classes.

Tryptophan Synthase and IGPS Mechanistic Enzymology: Indispensable Precursor and Negative Control Compound

Indoleglycerol is the direct synthetic precursor to indole-3-glycerol phosphate (IGP), the physiological substrate of tryptophan synthase α-subunit (Km = 0.11 mM in N. tabacum) [1]. Because indoleglycerol lacks the phosphate moiety required for Ser-235/helix-8' recognition in the E. coli enzyme active site, it does not serve as a substrate for the α-subunit, unlike IGP . This functional dichotomy makes indoleglycerol uniquely valuable for two distinct experimental purposes: (a) as a starting material for chemical or enzymatic phosphorylation to generate active IGP for kinetic studies, and (b) as a negative control compound that can be used to discriminate phosphate-dependent active-site binding from non-specific indole-ring interactions in inhibitor screening campaigns . Additionally, indoleglycerol is essential for studying indole-3-glycerol phosphate synthase (IGPS), a validated drug target in Mycobacterium tuberculosis, where IGPS inhibitors such as ATB107 (Kd = 3 µM; MIC = 0.1 µg/mL against M. tuberculosis H37Ra) are being developed .

Plant Defense Benzoxazinoid Pathway Reconstitution and Agricultural Biotechnology

Indoleglycerol, upon phosphorylation to IGP, is the exclusive gateway substrate for indole-3-glycerol phosphate lyase (EC 4.1.2.8), the enzyme that diverts indole from primary tryptophan biosynthesis into the secondary metabolic pathway producing the defense benzoxazinoids DIBOA and DIMBOA in the grass family (Gramineae) [1]. This pathway bifurcation is absolute: indole, indole-3-carbinol, and tryptophan cannot serve as substrates for EC 4.1.2.8, and the enzyme's activity is mechanistically independent of the tryptophan synthase β-subunit, releasing free indole specifically for benzoxazinoid biosynthesis . For agricultural biotechnology groups engineering enhanced pest resistance in cereal crops (maize, wheat, rye), or for plant biochemistry laboratories reconstituting benzoxazinoid biosynthesis in vitro, indoleglycerol is the mandatory starting material. No substitute compound exists for this application, making procurement non-optional for this research domain .

Pseudomonas aeruginosa Gene Regulation Studies: Reconstitution of the TrpI-InGP Positive Induction Circuit

In Pseudomonas aeruginosa, the trpBA tryptophan synthase genes are regulated by a positive induction mechanism in which indoleglycerol phosphate (InGP) binding to the TrpI activator protein extends its DNA-binding footprint from the -52/-77 region to the -32 region of the trpBA promoter, thereby enabling transcription initiation [1]. This InGP-dependent regulatory switch is fundamentally different from the tryptophan-mediated repression system in Escherichia coli and represents a lineage-specific evolutionary adaptation . In vitro transcription assays have confirmed that purified TrpI protein and InGP together activate trpBA transcription while simultaneously repressing trpI promoter activity, establishing a dual positive-negative autoregulatory circuit unique to this metabolite-effector pair . For laboratories investigating Pseudomonas virulence gene regulation or screening for small-molecule disruptors of the TrpI-InGP interaction as anti-pseudomonal strategies, indoleglycerol (as the InGP precursor) is uniquely required to reconstitute this regulatory system in vitro.

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